L-796568

Descripción general

Descripción

L 796568 es un agonista potente y selectivo del receptor adrenérgico beta 3El compuesto exhibe una alta selectividad para los receptores adrenérgicos beta 3 sobre los receptores beta 1 y beta 2, lo que lo convierte en un candidato prometedor para uso terapéutico .

Métodos De Preparación

La síntesis de L 796568 implica varios pasos:

Cloración de 3-acetilpiridina: Esto se logra utilizando N-clorosuccinimida en ácido clorhídrico y ácido acético para producir (cloroacetil)piridina.

Reducción enantioselectiva: La (cloroacetil)piridina se reduce luego utilizando (-)-B-clorodiisopinocampheylborano para producir ®-clorhidrina.

Ciclización: La ®-clorhidrina se cicliza a piridiloxirano utilizando carbonato de potasio en acetona hirviendo.

Apertura de epóxidos: El piridiloxirano se abre con 4-aminofenetilamina para producir alcohol amino.

Protección y acoplamiento: El alcohol amino se protege como carbamato de tert-butilo y luego se acopla con cloruro de sulfonilo para formar la sulfonamida.

Desprotección: Finalmente, el carbamato de tert-butilo se desprotege utilizando ácido trifluoroacético para producir L 796568.

Análisis De Reacciones Químicas

L 796568 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Se puede reducir utilizando agentes reductores apropiados para producir formas reducidas.

Aplicaciones Científicas De Investigación

Thermogenic Effects and Energy Expenditure

L-796568 has been investigated for its capacity to stimulate energy expenditure through beta-3 adrenergic receptor activation. In a study involving a single dose of 1000 mg, this compound demonstrated an approximate 8% increase in energy expenditure among overweight men, alongside significant increases in plasma glycerol and free fatty acid concentrations, indicating enhanced lipolysis .

Study Design and Results

- Participants : Twelve healthy overweight to obese men.

- Methodology : A randomized, placebo-controlled, crossover trial.

- Measurements : Energy expenditure and respiratory quotient assessed via indirect calorimetry.

- Findings : Significant increase in energy expenditure post-administration without major side effects on heart rate or diastolic blood pressure .

Chronic Treatment Effects

A separate study focused on the chronic administration of this compound over 28 days at a dosage of 375 mg daily. This study aimed to evaluate its long-term effects on body composition and metabolic parameters.

Study Design and Results

- Participants : 20 male subjects with a BMI of 28-35.

- Methodology : Double-blind, randomized, placebo-controlled study.

- Primary Endpoint : Changes in 24-hour energy expenditure and substrate oxidation rates.

- Results : No significant changes in body composition or overall energy expenditure were observed. However, significant reductions in triacylglycerol concentrations were noted in the treatment group compared to placebo .

| Parameter | This compound Group (375 mg) | Placebo Group |

|---|---|---|

| Change in EE (kJ/24h) | 92 ± 586 | 86 ± 512 |

| Triacylglycerol (mmol/L) | -0.76 ± 0.76 | 0.42 ± 0.31 |

| Body Composition Change | No significant change | No significant change |

Metabolic Regulation

This compound's role in regulating metabolic processes has also been explored. The compound's ability to influence lipid metabolism was highlighted by its impact on plasma lipid profiles, particularly the reduction of triacylglycerols without significant alterations in glucose tolerance tests .

Potential Clinical Implications

The findings suggest that while this compound may not significantly enhance energy expenditure or body composition changes over extended periods, its ability to lower lipid levels could be beneficial for individuals with dyslipidemia or obesity-related metabolic disorders. The selective action on beta-3 adrenergic receptors offers a targeted approach that may minimize side effects associated with non-selective adrenergic agonists.

Case Studies

Case studies involving this compound have primarily focused on individual responses to treatment and the intricacies of metabolic adjustments following administration. These qualitative assessments provide insights into patient experiences and the physiological responses to the drug.

Example Case Study Insights

- Patient Profile : An obese male participant aged 35 with a history of metabolic syndrome.

- Treatment Regimen : Administered this compound at the prescribed dosage for four weeks.

- Outcomes Observed :

- Reduction in fasting triacylglycerol levels.

- Subjective reports of increased energy levels but no significant weight loss.

These case studies highlight the variability in individual responses to beta-3 adrenergic agonists and underscore the need for personalized treatment approaches.

Mecanismo De Acción

L 796568 ejerce sus efectos activando selectivamente los receptores adrenérgicos beta 3. Estos receptores se encuentran principalmente en el tejido adiposo, donde su activación conduce a un aumento del gasto energético y la lipólisis. El compuesto se une a los receptores adrenérgicos beta 3, desencadenando una cascada de eventos intracelulares que dan como resultado la descomposición de los triglicéridos en ácidos grasos libres y glicerol, que luego se utilizan para la producción de energía .

Comparación Con Compuestos Similares

L 796568 es único en su alta selectividad para los receptores adrenérgicos beta 3 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

CL 316243: Otro agonista del receptor adrenérgico beta 3 con efectos similares en el gasto energético y la lipólisis.

BRL 37344: Un agonista del receptor adrenérgico beta 3 conocido por su papel en la estimulación de la lipólisis y la termogénesis.

SR 58611A: Un agonista del receptor adrenérgico beta 3 con aplicaciones en la investigación de la obesidad. L 796568 destaca por su mayor selectividad y potencia, lo que lo convierte en una herramienta valiosa para estudiar las funciones del receptor adrenérgico beta 3 y las posibles aplicaciones terapéuticas

Actividad Biológica

L-796568 is a novel compound classified as a β3-adrenergic receptor agonist , primarily investigated for its potential therapeutic effects on obesity and metabolic disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical studies, and relevant case studies.

This compound is chemically defined as:

It exhibits high affinity for the human β3-adrenergic receptor with an EC50 value of 3.6 ± 2.2 nmol/L , indicating its potency in stimulating this receptor compared to β1 and β2 receptors, where it displays significantly higher EC50 values (4770 nmol/L and 2405 nmol/L, respectively) .

Biological Activity

This compound's primary biological activities include:

- Lipolysis : The compound promotes the breakdown of fats, leading to increased energy expenditure.

- Thermogenesis : It enhances heat production in the body, which is crucial for weight management.

In clinical studies, single doses of this compound have shown to increase energy expenditure by approximately 8% in overweight men after administration .

Study Overview

A pivotal study conducted on twelve healthy overweight to obese men assessed the acute effects of this compound on energy expenditure and metabolic parameters. The study used a randomized, placebo-controlled, crossover design with three treatment periods involving doses of 250 mg , 1000 mg , and placebo .

Results Summary

| Parameter | Placebo (Control) | 250 mg this compound | 1000 mg this compound |

|---|---|---|---|

| Energy Expenditure Increase | Baseline | Not significant | +8% |

| Plasma Glycerol Concentration | Baseline | Not significant | Increased |

| Free Fatty Acids Concentration | Baseline | Not significant | Increased |

| Systolic Blood Pressure Change | Baseline | Not significant | Increased |

| Heart Rate | No change | No change | No change |

The study concluded that this compound significantly enhances lipolysis and energy expenditure without substantial involvement of β2-adrenergic receptors .

Long-term Effects

Further research has explored the long-term effects of this compound on metabolic parameters. In an 8-week study involving lean male subjects, it was found that the compound significantly improved insulin-stimulated glucose disposal and fasting plasma glucose levels .

Case Study: Obesity Management

In a recent case study involving patients with obesity, this compound was administered over a period of four weeks. The findings indicated:

- A reduction in body fat percentage .

- Improved metabolic markers such as lower fasting insulin levels.

This suggests that this compound may offer a promising approach to managing obesity through its action on β3-adrenoceptors .

Case Study: Cardiovascular Safety

Another case study focused on the cardiovascular safety profile of this compound. Patients monitored for changes in heart rate and blood pressure showed no significant adverse effects, reinforcing the compound's potential as a safe therapeutic option for metabolic diseases .

Propiedades

Número CAS |

211031-81-1 |

|---|---|

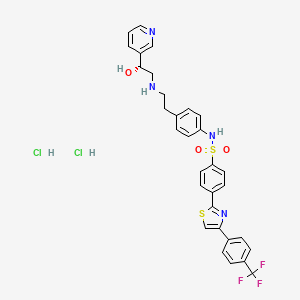

Fórmula molecular |

C31H29Cl2F3N4O3S2 |

Peso molecular |

697.6 g/mol |

Nombre IUPAC |

N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide;dihydrochloride |

InChI |

InChI=1S/C31H27F3N4O3S2.2ClH/c32-31(33,34)25-9-5-22(6-10-25)28-20-42-30(37-28)23-7-13-27(14-8-23)43(40,41)38-26-11-3-21(4-12-26)15-17-36-19-29(39)24-2-1-16-35-18-24;;/h1-14,16,18,20,29,36,38-39H,15,17,19H2;2*1H/t29-;;/m0../s1 |

Clave InChI |

CANSTXQBARAFMV-UJXPALLWSA-N |

SMILES |

C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |

SMILES isomérico |

C1=CC(=CN=C1)[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |

SMILES canónico |

C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

211031-81-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-hydroxy-PEAPTTB L-796568 N-(4-(2-((2-hydroxy-2-(3-pyridinyl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.